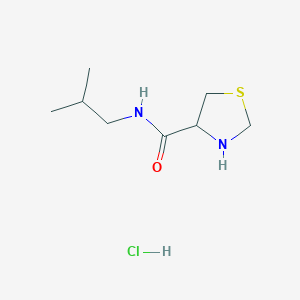

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Descripción general

Descripción

N-(2-methylpropyl)-1,3-thiaz

Actividad Biológica

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Overview of Thiazolidine Compounds

Thiazolidines are a class of heterocyclic compounds characterized by a thiazolidine ring structure. They have been extensively studied for their pharmacological potential, particularly in the fields of oncology and infectious diseases. The biological activity of thiazolidine derivatives is often influenced by various substituents on the ring structure, which can enhance or modify their therapeutic effects.

Anticancer Activity

Research has shown that thiazolidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain thiazolidin-4-ones can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Key Findings:

- Induction of Apoptosis : Compounds similar to this compound have demonstrated the ability to increase annexin V-FITC-positive apoptotic cells significantly .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at specific phases (S and G2/M), leading to reduced cell proliferation in cancerous cells .

Antimicrobial Activity

Thiazolidine derivatives also show promising antimicrobial properties. The inhibition of bacterial growth through enzyme inhibition has been noted, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves the disruption of bacterial metabolic processes by targeting specific enzymes .

Table 1: Antimicrobial Efficacy of Thiazolidine Derivatives

| Compound | Target Bacteria | Inhibition (%) | Reference |

|---|---|---|---|

| 4e | Staphylococcus aureus | 80.69% | |

| 4g | Klebsiella pneumoniae | 79.46% |

Anti-inflammatory and Other Biological Activities

Thiazolidine compounds are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Additional Activities:

- Antioxidant Properties : Some studies suggest that thiazolidines exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

- Antidiabetic Effects : Certain thiazolidine derivatives have been evaluated for their antidiabetic potential, showing promise in improving insulin sensitivity and glucose metabolism .

Case Studies and Clinical Implications

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings. For example, a compound structurally related to this compound was subjected to the NCI-60 human tumor cell line assay, demonstrating broad-spectrum anticancer activity with IC50 values ranging from low micromolar to sub-micromolar concentrations across various cancer types .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have been studied for various pharmacological activities. Some notable properties include:

- Anticancer Activity : Thiazolidin-4-one derivatives, including N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide, have shown significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines . The structural diversity of thiazolidinones allows for the development of multi-target enzyme inhibitors that may lead to novel anticancer drugs.

- Anti-Diabetic Effects : Compounds in the thiazolidine family are known for their hypoglycemic effects. For instance, pioglitazone, a thiazolidinedione, is widely used in diabetes management due to its ability to improve insulin sensitivity . Similar derivatives may hold potential as therapeutic agents in diabetes treatment.

- Antioxidant Activity : Thiazolidinones have also demonstrated antioxidant properties, which can help mitigate oxidative stress-related diseases. This activity is crucial in the prevention of chronic conditions such as cardiovascular diseases and neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound involves various innovative methodologies that enhance yield and efficiency:

- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis techniques involving the reaction of aromatic amines with mercaptoacetic acid under solvent-free conditions. This method not only simplifies the synthesis process but also improves product yield .

- Nanomaterial-Based Synthesis : Researchers have explored nanomaterial-assisted synthesis routes that facilitate the formation of thiazolidinone derivatives with high efficiency and reduced environmental impact. These green chemistry approaches are gaining traction in pharmaceutical development .

Case Studies and Research Findings

Several studies highlight the applications of this compound in clinical and experimental settings:

Case Study 1: Anticancer Research

A study published in 2023 evaluated the anticancer efficacy of various thiazolidinone derivatives against breast cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics . This research underscores the potential of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide as a lead compound for developing new cancer treatments.

Case Study 2: Diabetes Management

Another investigation focused on the hypoglycemic effects of thiazolidinones in diabetic animal models. The findings revealed that these compounds significantly reduced blood glucose levels and improved insulin sensitivity, suggesting their viability as therapeutic agents for diabetes management .

Summary Table of Applications

Propiedades

IUPAC Name |

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJWXWVTAZVGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.